methyl (3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
METHYL 2-(3-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features an indole nucleus, a fluorophenyl group, and an imidazolidinylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different derivatives.
Reduction: The imidazolidinylidene moiety can be reduced to yield different products.
Scientific Research Applications
METHYL 2-(3-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-(3-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing biological processes. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the imidazolidinylidene moiety can modulate its activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and imidazole-containing compounds. Compared to these, METHYL 2-(3-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Some similar compounds are:
Indole-3-acetic acid: A plant hormone with different biological activities.
Imidazole derivatives: Compounds with broad-spectrum biological activities, including antibacterial and antiviral properties
Properties
Molecular Formula |
C22H18FN3O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C22H18FN3O4/c1-30-20(27)13-25-11-15(16-7-3-5-9-19(16)25)10-18-21(28)26(22(29)24-18)12-14-6-2-4-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,29)/b18-10+ |
InChI Key |
VLZKMQDPLIGHKU-VCHYOVAHSA-N |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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